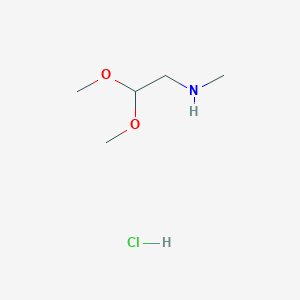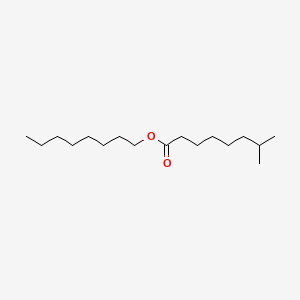
Octyl isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl isononanoate is synthesized through the esterification reaction between isononanoic acid and 2-ethylhexanol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst . The mixture is heated and continuously stirred to ensure complete reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl isononanoate primarily undergoes hydrolysis and transesterification reactions .
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed
Hydrolysis: Isononanoic acid and 2-ethylhexanol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Octyl isononanoate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in skin care products to provide a smooth and non-greasy feel.
Hair Care: Acts as a resin plasticizer in hair styling products to improve texture and reduce tackiness.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.
Industrial Applications: Utilized as a plasticizer in various formulations to improve flexibility and durability.
Wirkmechanismus
Octyl isononanoate exerts its effects primarily through its emollient properties. Its branched structure imparts a low viscosity and low freeze point, making it effective in reducing the tackiness of heavier oils . This enhances the overall feel of the finished product, making it softer, drier, and less oily . Additionally, its ability to enhance the penetration of other ingredients makes it valuable in formulations where deep skin absorption is desired .
Vergleich Mit ähnlichen Verbindungen
Octyl isononanoate is often compared with other esters used in cosmetics and industrial applications:
Isononyl isononanoate: Similar in structure but with different physical properties, making it suitable for different applications.
Coco-caprylate/caprate: A lighter ester used as a natural alternative to synthetic emollients.
Isostearyl isononanoate: Another branched ester with similar emollient properties but different sensory attributes.
Conclusion
This compound is a versatile compound with significant applications in cosmetics, pharmaceuticals, and industrial formulations. Its unique properties, such as low viscosity and excellent emollient effects, make it a valuable ingredient in various products. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Eigenschaften
CAS-Nummer |
84878-30-8 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
octyl 7-methyloctanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-12-15-19-17(18)14-11-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
YPMOZWCBANATQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


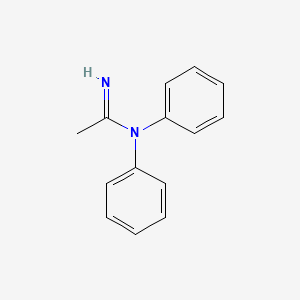

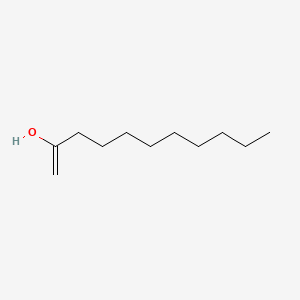

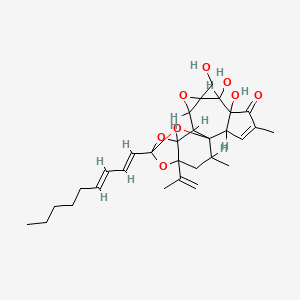
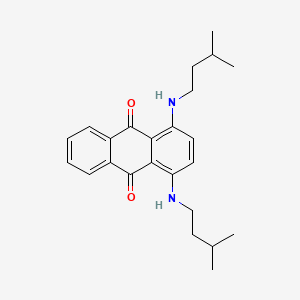
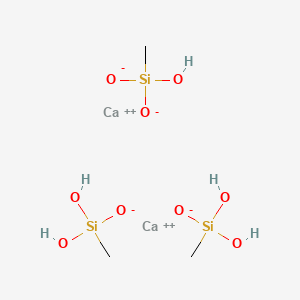
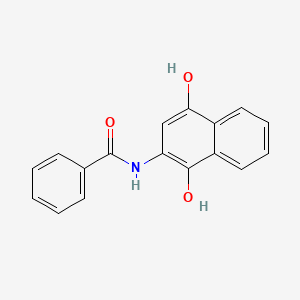


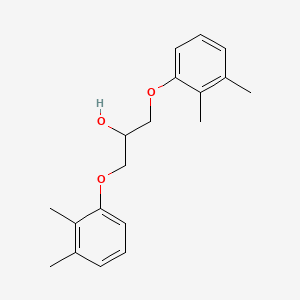
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

